An In-depth Technical Guide to Methyl 5-nitrobiphenyl-2-carboxylate: Properties, Synthesis, and Characterization
An In-depth Technical Guide to Methyl 5-nitrobiphenyl-2-carboxylate: Properties, Synthesis, and Characterization
Introduction
Methyl 5-nitrobiphenyl-2-carboxylate is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a nitro group and a methyl ester on a biphenyl scaffold, presents a versatile platform for further chemical modifications. The nitro group can be readily reduced to an amine, a common precursor in the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for amidation reactions. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of Methyl 5-nitrobiphenyl-2-carboxylate. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from structurally related molecules to provide well-reasoned predictions and a robust framework for its study.
Physicochemical Properties
The physicochemical properties of Methyl 5-nitrobiphenyl-2-carboxylate are influenced by its constituent functional groups: the biphenyl core, the electron-withdrawing nitro group, and the methyl ester.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₄H₁₁NO₄ | Calculation from structure.[1] |
| Molecular Weight | 257.24 g/mol | Calculation from atomic weights. |
| Appearance | Likely a pale yellow to yellow solid. | Based on related nitroaromatic compounds.[2] |
| Melting Point | Expected to be in the range of 80-120 °C. | Similar nitro-substituted aromatic esters have melting points in this range. For example, Methyl 5-nitro-2-furoate melts at 78-82 °C.[3] |
| Boiling Point | > 300 °C (with decomposition) | High molecular weight and polar nature suggest a high boiling point; nitroaromatics can be thermally unstable. |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols. Insoluble in water. | The aromatic structure and methyl ester group confer solubility in organic solvents, while the overall nonpolar character predicts low water solubility. |
Proposed Synthesis
A robust and widely applicable method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate, a plausible route involves the coupling of a commercially available boronic acid with an appropriate aryl halide.
A key precursor, (2-(Methoxycarbonyl)-5-nitrophenyl)boronic acid (CAS 2211934-69-7) , is commercially available, making the Suzuki coupling a highly viable strategy.
Synthetic Workflow
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of Methyl 5-nitrobiphenyl-2-carboxylate.
Step-by-Step Protocol
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-(methoxycarbonyl)-5-nitrophenyl)boronic acid (1.0 eq.), the aryl halide (e.g., bromobenzene, 1.1 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water. The use of a biphasic system with a phase-transfer catalyst can sometimes be beneficial.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. Reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 5-nitrobiphenyl-2-carboxylate.
Spectroscopic Characterization
The structural elucidation of Methyl 5-nitrobiphenyl-2-carboxylate relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its functional groups and related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the second aromatic ring. Assuming an unsubstituted second phenyl ring, the following is a predicted spectrum.
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Aromatic Protons (Ar-H): Signals are expected in the range of 7.40-8.50 ppm . The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing effect of the nitro and ester groups. The protons on the other phenyl ring will appear in the more typical aromatic region.
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Methyl Protons (-OCH₃): A singlet is expected around 3.90 ppm .[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the range of 165-170 ppm .[5]
-
Aromatic Carbons (Ar-C): Aromatic carbons will appear between 120-150 ppm . The carbon bearing the nitro group will be significantly deshielded. Quaternary carbons (those without attached protons) will typically show weaker signals.[6][7]
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected around 52-55 ppm .[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitro and ester functional groups.
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Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹ , respectively.[9]
-
Carbonyl Group (C=O): A strong absorption band for the ester carbonyl stretch is predicted in the region of 1720-1740 cm⁻¹ .[10][11]
-
C-O Stretch: An absorption corresponding to the C-O single bond of the ester will be present around 1250-1300 cm⁻¹ .[12]
-
Aromatic C-H Stretch: Signals for the aromatic C-H stretching will be observed above 3000 cm⁻¹ .
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 257. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 226, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 198. Further fragmentation of the nitro-biphenyl core would also be observed. The fragmentation of a similar compound, 3-Hydroxy-4'-nitrobiphenyl-2-carboxylic acid methyl ester, shows these characteristic losses.[13]
Potential Applications in Drug Development and Research
Substituted nitrobiphenyls are important intermediates in the synthesis of various biologically active compounds.
-
Precursors to Amino Compounds: The nitro group can be easily reduced to an amine, which is a key functional group in many pharmaceuticals. This amino-biphenyl scaffold can then be used to synthesize a variety of heterocyclic compounds, such as carbazoles, which have shown a wide range of biological activities.
-
Molecular Scaffolding: The biphenyl structure provides a rigid scaffold that can be functionalized in a variety of positions to optimize binding to biological targets. The presence of the nitro and ester groups at specific positions allows for directed chemical modifications.
-
Antimicrobial and Anticancer Research: Nitroaromatic compounds and their derivatives have been investigated for their potential as antimicrobial and anticancer agents. For example, derivatives of nitrophenylfuran carboxylic acids have shown promise as antitubercular agents.[14][15]
Safety and Handling
-
Toxicity: Nitroaromatic compounds are often toxic and should be handled in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 5-nitrobiphenyl-2-carboxylate is a valuable compound with significant potential as a building block in organic synthesis, particularly in the development of new pharmaceutical agents. This guide has provided a detailed overview of its predicted chemical and physical properties, a plausible and robust synthetic methodology, and a comprehensive guide to its spectroscopic characterization. The presented information, grounded in the principles of organic chemistry and data from analogous structures, serves as a solid foundation for researchers and scientists working with this and related molecules.
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